molecular formula C9H8N2O2S B12220073 2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one

2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one

Cat. No.: B12220073
M. Wt: 208.24 g/mol
InChI Key: ZSOFCUKMJWLILQ-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a phenyl group. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one typically involves a multicomponent reaction. One common method includes the reaction of 2-amino-5-chlorophenol with various aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst. This reaction can be carried out using both conventional and microwave heating .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as green chemistry and nano-catalysis are employed to improve the pharmacokinetic activity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and disrupt cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one is unique due to its specific combination of a thiazolidine ring and a hydroxy-phenyl group, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H8N2O2S/c12-7-3-1-2-6(4-7)10-9-11-8(13)5-14-9/h1-4,12H,5H2,(H,10,11,13)

InChI Key

ZSOFCUKMJWLILQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC2=CC(=CC=C2)O)S1

Origin of Product

United States

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